What are the chemical properties of linoleic anhydride?
What are the chemical properties of linoleic anhydride?
An In-depth Technical Guide to the Chemical Properties of Linoleic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
Linoleic anhydride, the symmetrical anhydride of the essential omega-6 fatty acid, linoleic acid, is a highly reactive lipid derivative. Its structure, combining the characteristic reactivity of a carboxylic anhydride with the polyunsaturated nature of two linoleoyl chains, makes it a molecule of significant interest in organic synthesis, materials science, and drug development. As an effective acylating agent, it serves as a versatile building block for the synthesis of a wide array of esters, amides, and more complex molecular architectures.
This guide provides a comprehensive exploration of the chemical properties of linoleic anhydride. It is designed to equip researchers and drug development professionals with the technical knowledge necessary to effectively utilize this reagent, from understanding its fundamental reactivity and synthesis to ensuring its proper handling and storage. The narrative emphasizes the causality behind its chemical behavior and provides validated insights into its practical application.
Molecular Structure and Physicochemical Properties
Linoleic anhydride is formally known as [(9Z,12Z)-octadeca-9,12-dienoyl] (9Z,12Z)-octadeca-9,12-dienoate[1]. Its molecular structure consists of two linoleic acid molecules linked via a dehydration reaction at their carboxyl groups, forming the central anhydride functional group. This structure retains the two cis-configured double bonds at the 9th and 12th positions within each of its 18-carbon acyl chains.
The presence of the electrophilic anhydride moiety and the nucleophilic double bonds dictates the compound's overall reactivity profile.
Key Physicochemical Data
The following table summarizes the primary physicochemical properties of linoleic anhydride.
| Property | Value | Reference(s) |
| CAS Number | 24909-68-0 | [1][2][3] |
| Molecular Formula | C₃₆H₆₂O₃ | [2][3] |
| Molecular Weight | 542.89 g/mol | [3] |
| Physical State | Light yellow to brown clear liquid (at 20°C) | [4] |
| Purity | >90.0% (typically by Morpholine Method) | [4] |
| Specific Gravity (20/20) | ~0.90 - 0.908 g/cm³ | [1][4] |
| Refractive Index | ~1.48 | [4] |
| Boiling Point | 607.7°C at 760 mmHg | [1] |
| Flash Point | > 112 °C / > 233.6 °F | [5] |
Synthesis of Linoleic Anhydride
The synthesis of fatty acid anhydrides, including linoleic anhydride, is typically achieved through the dehydration or coupling of the corresponding fatty acid. A common and effective laboratory and industrial method involves the reaction of a higher fatty acid with a dehydrating agent, such as acetic anhydride[6]. This process drives the formation of the symmetrical anhydride by removing water.
The reaction proceeds in stages, initially forming a mixed anhydride (e.g., linoleic acetic anhydride) before converting to the symmetrical linoleic anhydride upon removal of the more volatile byproducts under vacuum[6].
Experimental Protocol: Synthesis via Dehydration
This protocol is a generalized methodology based on established procedures for fatty acid anhydride synthesis[6].
Materials:
-
Linoleic acid (>95% purity)
-
Acetic anhydride (reagent grade)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel with heating, stirring, and vacuum capabilities
-
Distillation apparatus
Procedure:
-
Initial Reaction: Charge the reaction vessel with linoleic acid. While sparging with an inert gas like nitrogen, heat the fatty acid to approximately 90-120°C with agitation[6].
-
Dehydrating Agent Addition: Add a stoichiometric equivalent (1.0 to 1.5 moles per mole of fatty acid) of acetic anhydride to the heated linoleic acid. The reaction is typically conducted at atmospheric pressure for 5 to 30 minutes[6]. This initial step forms an equilibrium mixture of unreacted fatty acids, mixed anhydrides, and the desired symmetrical anhydride[6].
-
Equilibrium Shift: Apply a vacuum (e.g., 14 inHg) to the system while maintaining the temperature. This begins to remove the acetic acid byproduct, shifting the reaction equilibrium towards the formation of the symmetrical linoleic anhydride[6].
-
Purification: The crude product is further purified by high vacuum distillation or thin-film evaporation to remove any remaining unreacted fatty acids and mixed anhydrides. This is typically performed at temperatures between 150°C and 220°C and a vacuum of 0.001 to 1 mmHg[6].
-
Final Product: The resulting purified linoleic anhydride should be a clear, light-colored liquid with a purity of at least 95%[6].
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of linoleic anhydride.
Chemical Reactivity and Key Reactions
The chemical behavior of linoleic anhydride is dominated by the reactivity of the anhydride functional group, which makes it an excellent acylating agent. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles[7][8].
Generic Mechanism: Nucleophilic Acyl Substitution
The reaction with nucleophiles such as water, alcohols, and amines follows a conserved two-step mechanism:
-
Nucleophilic Attack: The nucleophile attacks one of the electrophilic carbonyl carbons of the anhydride, forming a tetrahedral intermediate.
-
Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a carboxylate anion (linoleate) as the leaving group. This leaving group is subsequently protonated by the solvent or another proton source.
Caption: General mechanism of nucleophilic acyl substitution.
Hydrolysis
Linoleic anhydride is sensitive to moisture. It reacts with water in a hydrolysis reaction to yield two equivalents of linoleic acid[7]. This reactivity underscores the necessity of storing the compound under anhydrous conditions to maintain its purity and reactivity.
Reaction: C₃₆H₆₂O₃ + H₂O → 2 C₁₈H₃₂O₂
Alcoholysis (Esterification)
The reaction of linoleic anhydride with an alcohol (alcoholysis) is a common method for synthesizing linoleic acid esters[8][9][10][11]. This reaction produces one equivalent of the corresponding linoleate ester and one equivalent of linoleic acid. The reaction proceeds efficiently, often under gentle heating, and can be catalyzed by a mild base like pyridine to neutralize the carboxylic acid byproduct[8][12].
Reaction with Ethanol: C₃₆H₆₂O₃ + CH₃CH₂OH → C₁₈H₃₁O-O-CH₂CH₃ (Ethyl Linoleate) + C₁₈H₃₂O₂ (Linoleic Acid)
Aminolysis (Amide Formation)
Linoleic anhydride reacts readily with ammonia, primary amines, and secondary amines to form N-substituted linoleamides[7][13][14]. The reaction requires two equivalents of the amine: one acts as the nucleophile, and the second acts as a base to neutralize the linoleic acid byproduct, forming a linoleate salt[7][13]. This method is milder than using acyl halides as it avoids the formation of corrosive hydrogen halides[14].
Reaction with a Primary Amine (R-NH₂): C₃₆H₆₂O₃ + 2 R-NH₂ → C₁₈H₃₁O-NH-R (N-alkyl linoleamide) + [R-NH₃]⁺[C₁₈H₃₁O₂]⁻ (Ammonium linoleate salt)
Oxidation of Acyl Chains
The two polyunsaturated acyl chains in linoleic anhydride are susceptible to oxidation, similar to linoleic acid itself[15]. The presence of bis-allylic hydrogens makes the double bonds prone to attack by atmospheric oxygen, especially when exposed to light, heat, or metal ion catalysts. This can lead to the formation of hydroperoxides and other degradation products, which can affect experimental outcomes[15].
Spectroscopic and Analytical Characterization
While a dedicated public database of spectra for linoleic anhydride is sparse, its structure allows for predictable characterization by standard spectroscopic methods.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show two strong characteristic carbonyl (C=O) stretching bands for the anhydride functional group, typically found around 1820 cm⁻¹ and 1750 cm⁻¹. Additional peaks corresponding to C=C stretching of the olefinic groups (~1650 cm⁻¹) and C-H stretching of the alkyl chains (~2850-3000 cm⁻¹) would also be present[2].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would display characteristic signals for the olefinic protons of the double bonds (typically ~5.3-5.4 ppm), allylic protons (~2.77 ppm), and the aliphatic chain protons. The signals would be very similar to those of linoleic acid or its esters[16][17].
-
¹³C NMR: The spectrum would show signals for the carbonyl carbons of the anhydride group (in the range of 165-175 ppm) in addition to the signals for the unsaturated and saturated carbons of the acyl chains.
-
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the molecule (m/z 542.9)[2]. Fragmentation patterns would likely involve cleavage at the anhydride bond and within the fatty acid chains.
Stability, Storage, and Handling
Proper storage and handling are critical to preserving the integrity of linoleic anhydride. Its dual sensitivity—hydrolytic instability of the anhydride group and oxidative instability of the acyl chains—requires stringent protective measures.
Storage and Stability Recommendations
| Parameter | Recommendation | Rationale | Reference(s) |
| Temperature | Refrigerated (0-10°C) or frozen (-20°C) | To slow down both hydrolysis and oxidation rates. | [4][5][15] |
| Atmosphere | Store under an inert gas (Nitrogen or Argon) | To prevent oxidation of the polyunsaturated fatty acid chains. | [4][5][15] |
| Moisture | Keep container tightly sealed; handle in a dry environment | The compound is moisture-sensitive and will hydrolyze to linoleic acid. | [4][5] |
| Light | Protect from direct sunlight (use amber vials) | Light can catalyze the oxidation of the double bonds. | [5][15] |
Safe Handling Protocols
Linoleic anhydride is classified as a skin and eye irritant[4]. Adherence to standard laboratory safety protocols is mandatory.
Protocol: Safe Handling of Linoleic Anhydride
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors[18]. Ensure an eyewash station and safety shower are readily accessible[5].
-
Personal Protective Equipment (PPE):
-
Spill Management: In case of a spill, absorb the liquid with an inert material (e.g., sand, diatomite) and place it in a suitable, closed container for disposal[20].
-
First Aid:
Applications in Research and Drug Development
The unique chemical properties of linoleic anhydride make it a valuable tool for scientists and drug development professionals.
-
Synthesis of Bioactive Lipids: It serves as a precursor for synthesizing various linoleate-containing molecules, such as esters and amides, which may possess unique biological activities or serve as prodrugs.
-
Drug Delivery Systems: As a derivative of a naturally occurring fatty acid, it is a candidate for creating biocompatible and biodegradable materials. It can be used in the synthesis of poly(ester-anhydride)s, which are polymers known for their use in controlled-release drug delivery systems[21].
-
Bioconjugation and Surface Modification: Its acylating capability allows for the modification of surfaces or biomolecules, introducing lipophilic linoleoyl chains to alter properties like solubility, membrane permeability, or self-assembly behavior.
Conclusion
Linoleic anhydride is a reactive and versatile chemical entity defined by the electrophilicity of its anhydride bond and the polyunsaturation of its fatty acid chains. A thorough understanding of its synthesis, reactivity with nucleophiles, and stringent stability requirements is paramount for its successful application. For researchers in organic synthesis and drug development, linoleic anhydride offers significant potential as a building block for novel materials and bioactive compounds, provided that its handling and storage are managed with the necessary scientific diligence.
References
-
SpectraBase. (n.d.). Linoleic anhydride. Retrieved from [Link]
-
Corzo-Martínez, M., et al. (1995). Linoleic acid oxidation in the presence of amino compounds produces pyrroles by carbonyl amine reactions. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1258(3), 319-327. Retrieved from [Link]
- Google Patents. (n.d.). US5387705A - Fatty acid anhydride process.
-
Loebel, M., et al. (2023). Unexpected Electrophiles in the Atmosphere: Anhydride-Nucleophile Reactions and Uptake to Biomass Burning Emissions. ChemRxiv. Retrieved from [Link]
-
Gala Marti, V., Coenen, A., & Schörken, U. (2021). Synthesis of Linoleic Acid 13-Hydroperoxides from Safflower Oil Utilizing Lipoxygenase in a Coupled Enzyme System with In-Situ Oxygen Generation. Molecules, 26(18), 5643. Retrieved from [Link]
-
LibreTexts. (2021, December 27). 8.7: Chemistry of Acid Anhydrides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of poly(ester-anhydride)s of ricinoleic acid and.... Retrieved from [https://www.researchgate.net/publication/280931586_Synthesis_of_poly ester-anhydrides_of_ricinoleic_acid_and_sebacic_acid_Characterization_and_in_vitro_degradation]([Link] ester-anhydrides_of_ricinoleic_acid_and_sebacic_acid_Characterization_and_in_vitro_degradation)
-
Fahlstadius, P., & Hamberg, M. (1991). Enantioselectivity of the hydrolysis of linoleic acid monoepoxides catalyzed by soybean fatty acid epoxide hydrolase. Archives of Biochemistry and Biophysics, 289(1), 93-97. Retrieved from [Link]
-
LibreTexts. (2022, September 25). 21.5: Chemistry of Acid Anhydrides. Retrieved from [Link]
-
AOCS. (2019, July 23). Conjugated Linoleic Acid (CLA). Retrieved from [Link]
-
Quimicaorganica.org. (n.d.). Reaction of anhydrides with alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrums of linoleic acid and synthesis compounds. Retrieved from [Link]
-
Chemguide. (n.d.). The reactions of acid anhydrides with ammonia or primary amines. Retrieved from [Link]
-
LibreTexts. (2023, January 23). Acid Anhydrides react with alcohols to form esters. Retrieved from [Link]
-
ReactionWeb.io. (2025, July 12). Amine + Anhydride. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Acid Anhydrides (A-level). Retrieved from [Link]
-
Chemguide. (n.d.). The reaction of acid anhydrides with water, alcohols and phenol. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. spectrabase.com [spectrabase.com]
- 3. scbt.com [scbt.com]
- 4. Linoleic Anhydride | 24909-68-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. US5387705A - Fatty acid anhydride process - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reaction of anhydrides with alcohols [quimicaorganica.org]
- 10. chemistrystudent.com [chemistrystudent.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. reactionweb.io [reactionweb.io]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. aocs.org [aocs.org]
- 17. researchgate.net [researchgate.net]
- 18. file.medchemexpress.com [file.medchemexpress.com]
- 19. WERCS Studio - Application Error [assets.thermofisher.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. researchgate.net [researchgate.net]
